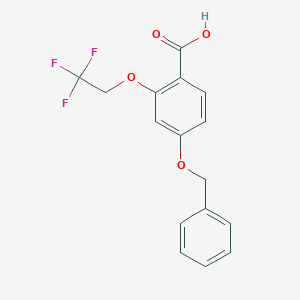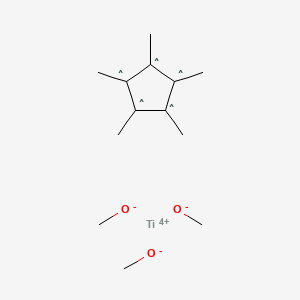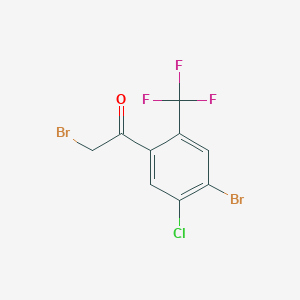
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indole, imidazole, and amino groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole and imidazole rings through cyclization reactions.
- Coupling reactions to attach the indole and imidazole groups to the main carbon chain.
- Amination reactions to introduce amino groups at specific positions.
- Protection and deprotection steps to ensure selective reactions at desired sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for efficient large-scale production.
- Purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec can undergo various chemical reactions, including:
Oxidation: The indole and imidazole rings can be oxidized under specific conditions.
Reduction: Amino groups can be reduced to form corresponding amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.
Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec: Similar in structure but may have different functional groups or stereochemistry.
This compound: Another similar compound with variations in the indole or imidazole rings.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C46H56N12O6 |
|---|---|
Peso molecular |
873.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34+,37+,38+,39+,40-/m1/s1 |
Clave InChI |
WZHKXNSOCOQYQX-BMUSPDEKSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |
SMILES canónico |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)


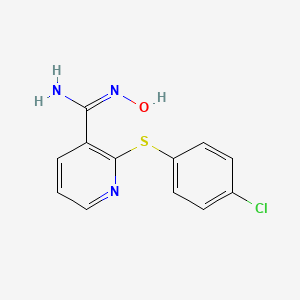
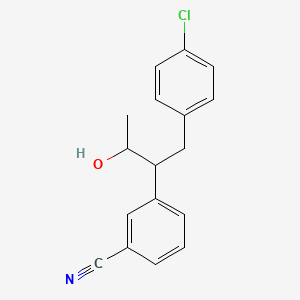
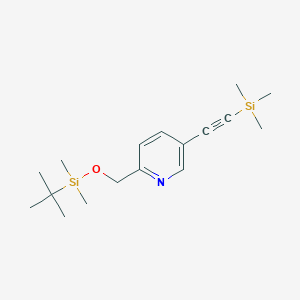

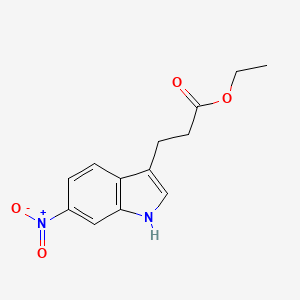
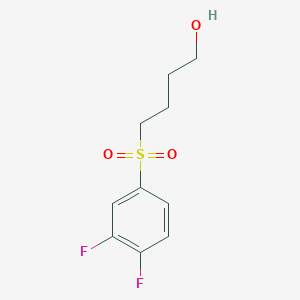
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
